what are the physicochemical properties of 4-fluoro-L-phenylalanine
what are the physicochemical properties of 4-fluoro-L-phenylalanine
An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-L-phenylalanine (4-F-Phe) is a non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry, protein engineering, and drug development. The strategic substitution of a hydrogen atom with a highly electronegative fluorine atom at the para position of the phenyl ring imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and biological activity. This technical guide provides a comprehensive exploration of the core physicochemical properties of 4-fluoro-L-phenylalanine, offering field-proven insights and detailed experimental methodologies for its characterization.
Introduction: The Significance of Fluorination in Phenylalanine Analogs
The introduction of fluorine into organic molecules, particularly bioactive compounds, is a well-established strategy in drug discovery.[1] The C-F bond is exceptionally strong and the fluorine atom is small, causing minimal steric perturbation while inducing significant changes in electronic properties.[1][2] In the context of L-phenylalanine, the para-fluorination to yield 4-fluoro-L-phenylalanine results in a molecule that can act as a subtle yet powerful probe and building block.[3][4] Its incorporation into peptides and proteins can enhance stability against enzymatic degradation, modulate receptor binding affinities, and serve as a valuable reporter for ¹⁹F NMR studies.[2][5][6] This guide will delve into the fundamental physicochemical characteristics that underpin these valuable applications.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 4-fluoro-L-phenylalanine is paramount for its effective application in research and development. These properties dictate its behavior in various experimental setting and its influence on the macromolecules into which it is incorporated.
Structural and Molecular Profile
The foundational characteristics of 4-fluoro-L-phenylalanine are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(4-fluorophenyl)propanoic acid | [7][8] |
| Synonyms | p-Fluoro-L-phenylalanine, L-4-Fluorophenylalanine | [8][9] |
| CAS Number | 1132-68-9 | [8][9] |
| Molecular Formula | C₉H₁₀FNO₂ | [7][9][10] |
| Molecular Weight | 183.18 g/mol | [7][9][10] |
| Appearance | White to off-white crystalline powder | [9][10] |
Solubility Profile
The solubility of 4-fluoro-L-phenylalanine is a critical parameter for its handling, formulation, and application in various assays. There are some conflicting reports in the literature regarding its aqueous solubility, which may be attributable to differences in experimental conditions such as pH and temperature.
| Solvent | Solubility | Source(s) |
| Water | Soluble (50 mg/ml in 0.5M HCl) | [9][11] |
| Slightly soluble/Insoluble | [12][13] | |
| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9][11] |
Expert Insight: The zwitterionic nature of 4-fluoro-L-phenylalanine at neutral pH can limit its aqueous solubility. Solubility is significantly enhanced in acidic or basic solutions where the amino or carboxyl group is fully protonated or deprotonated, respectively. For practical purposes, dissolution in dilute aqueous acid (e.g., 0.1 M HCl) is a reliable starting point for preparing stock solutions.
Acidity and Basicity (pKa)
The pKa values of the ionizable groups in 4-fluoro-L-phenylalanine are crucial for understanding its charge state at a given pH, which in turn influences its interactions with other molecules.
| Ionizable Group | Predicted pKa | Source(s) |
| Carboxylic Acid | ~2.20 | [9][11] |
| Amino Group | ~9.2 (estimated) |
Note: The predicted pKa for the carboxylic acid is readily available. The pKa of the amino group is estimated to be similar to that of natural phenylalanine.
Thermal Properties
| Property | Value | Source(s) |
| Melting Point | ~255 °C (with decomposition) | [9][11][14] |
Causality: The high melting point is characteristic of amino acids and is due to the strong intermolecular forces, including hydrogen bonding and electrostatic interactions, within the crystalline lattice.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of 4-fluoro-L-phenylalanine and the biomolecules into which it is incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying 4-fluoro-L-phenylalanine, with ¹H, ¹³C, and ¹⁹F nuclei all providing valuable information.
-
¹H NMR: Provides information on the proton environment within the molecule.
-
¹³C NMR: Offers insights into the carbon skeleton.[7]
-
¹⁹F NMR: This is a particularly valuable technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom is highly sensitive to its local environment, making it an excellent probe for conformational changes, ligand binding, and protein folding.[5][6][15]
Experimental Protocol: ¹⁹F NMR for Assessing Protein Conformational Changes
-
Protein Expression and Labeling: Genetically encode 4-fluoro-L-phenylalanine into the protein of interest by supplementing the expression media with the fluorinated amino acid.
-
Purification: Purify the labeled protein using standard chromatographic techniques.
-
NMR Sample Preparation: Prepare a concentrated solution of the labeled protein (typically 0.1-1.0 mM) in a suitable buffer containing 10% D₂O for the field frequency lock.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The number of observed resonances should correspond to the number of incorporated 4-fluoro-L-phenylalanine residues in unique chemical environments.
-
Titration/Perturbation: Introduce a ligand, denaturant, or change in temperature and acquire a series of ¹⁹F NMR spectra.
-
Data Analysis: Analyze changes in the chemical shifts and line widths of the ¹⁹F signals to monitor site-specific conformational changes.
Caption: Workflow for ¹⁹F NMR-based conformational analysis.
UV-Visible Spectroscopy
Like native phenylalanine, 4-fluoro-L-phenylalanine possesses a phenyl ring that absorbs ultraviolet light. While its absorption is weaker than that of tryptophan and tyrosine, it can still be a useful tool for quantification and for studying its incorporation into peptides.[16][17][18] The absorption spectrum of phenylalanine exhibits fine structure, which can be enhanced using second-derivative spectroscopy.[16]
Experimental Protocol: Quantification using UV-Vis Spectroscopy
-
Standard Preparation: Prepare a series of standard solutions of 4-fluoro-L-phenylalanine of known concentrations in a suitable solvent (e.g., 0.1 M HCl).
-
Spectra Acquisition: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), typically around 258 nm.
-
Calibration Curve: Plot a graph of absorbance versus concentration to generate a standard curve.
-
Sample Measurement: Measure the absorbance of the unknown sample at the same λ_max.
-
Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve, applying the Beer-Lambert law.[19]
Caption: UV-Vis quantification workflow.
Crystal Structure and Solid-State Properties
The solid-state structure of 4-fluoro-L-phenylalanine has been investigated, revealing layered crystal structures similar to L-phenylalanine.[20] These structures are characterized by bilayers stabilized by strong hydrogen bonding between the zwitterionic amino and acid groups, with hydrophobic interactions between the stacked phenyl rings.[20] The introduction of the fluorine atom can subtly influence these packing arrangements.[20]
Stability and Reactivity
4-Fluoro-L-phenylalanine is a stable compound under standard laboratory conditions.[12] However, it is important to be aware of its potential reactivity:
-
Light Sensitivity: May be sensitive to light, so storage in a dark place is recommended.[12][13]
-
Incompatibilities: Incompatible with strong oxidizing agents.[12]
-
Combustibility: The compound is combustible.[12]
Applications in Drug Development and Research
The unique physicochemical properties of 4-fluoro-L-phenylalanine make it a valuable tool in several research areas:
-
Peptide and Protein Engineering: Its incorporation can enhance metabolic stability and modulate biological activity.[2][3][21]
-
Drug Design: Serves as a building block for novel pharmaceuticals, including anticancer agents.[1][3][22]
-
NMR-based Structural Biology: The ¹⁹F nucleus acts as a sensitive probe for studying protein structure, dynamics, and interactions.[5][6][23]
-
Radiolabeling: The fluorine atom allows for the potential development of ¹⁸F-labeled analogs for use in Positron Emission Tomography (PET).[1]
Caption: Properties and applications of 4-F-Phe.
Conclusion
4-Fluoro-L-phenylalanine is more than just a fluorinated analog of a natural amino acid; it is a sophisticated tool for researchers, scientists, and drug development professionals. Its distinct physicochemical properties, driven by the strategic placement of a fluorine atom, offer a means to enhance the therapeutic potential of peptides, probe the intricacies of protein structure and function, and design novel therapeutic agents. A thorough understanding and application of the principles and methodologies outlined in this guide will empower researchers to fully leverage the potential of this versatile molecule.
References
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Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1076. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 716312, 4-fluoro-L-phenylalanine. Retrieved from [Link]
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Radeva, D. L., et al. (2021). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... ResearchGate. Retrieved from [Link]
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Chemsrc. (2023). 4-Fluoro-L-phenylalanine. Retrieved from [Link]
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Frieden, C., et al. (1995). NMR Studies of 4-¹⁹F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. Biochemistry, 34(41), 13349-13356. Retrieved from [Link]
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Wiebenga, M. A., et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 17(12), 6433–6441. Retrieved from [Link]
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Robertson, D. E., et al. (1982). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. FEBS Letters, 142(1), 132-136. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 716312, 4-fluoro-L-phenylalanine. Retrieved from [Link]
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Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
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SBS Genetech. (n.d.). 4-Fluoro-L-Phenylalanine. Retrieved from [Link]
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Uversky, V. N. (2012). The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. Intrinsically Disordered Protein Analysis, 147-160. Retrieved from [Link]
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Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]
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LibreTexts. (2022). 4.5: Ultraviolet and visible spectroscopy. Retrieved from [Link]
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